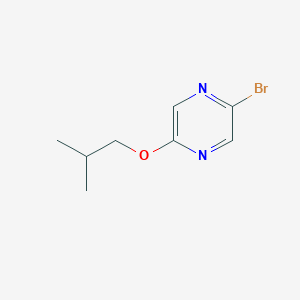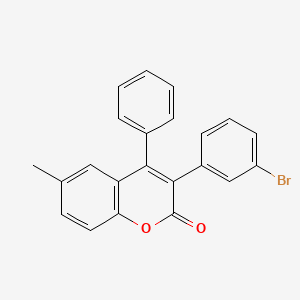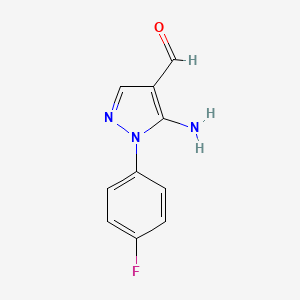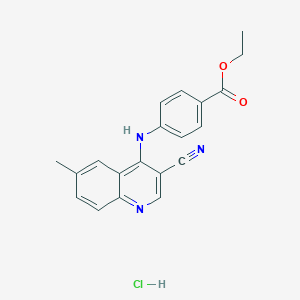
2-Bromo-5-isobutoxypyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-isobutoxypyrazine is a chemical compound used for research and development . It has a chemical formula of C8H11BrN2O and a molecular weight of 231.09 .
Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm^3, a boiling point of 236.9±35.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its enthalpy of vaporization is 45.4±3.0 kJ/mol, and it has a flash point of 97.0±25.9 °C . The compound’s index of refraction is 1.528, and it has a molar refractivity of 46.0±0.3 cm^3 .Wissenschaftliche Forschungsanwendungen
1. Use in Herbicide Mobility Studies
2-Bromo-5-isobutoxypyrazine and similar compounds have been studied for their mobility in soil under various flow conditions. For instance, bromacil (a related compound) demonstrated considerable mobility in soil, especially under unsaturated-flow conditions, compared to other herbicides like buthidazole and atrazine. This research is critical in understanding the environmental impact of such chemicals in agriculture (Weber & Whitacre, 1982).
2. Synthesis of Pteridin-4-ones
This compound derivatives have been used in synthesizing various pteridin-4-ones. These compounds, including 2-aminopyrazine-3-carboxamide and its 5-bromo-derivative, were transformed into multiple derivatives of pteridin-4-one, which have applications in pharmacology and organic chemistry (Albert, 1979).
3. Biotransformation in Synthesis of Antituberculous Agents
The bioconversion of compounds like 2-cyanopyrazine, closely related to this compound, has been used to produce 5-hydroxypyrazine-2-carboxylic acid, a building block in the synthesis of new antituberculous agents. This process, utilizing Agrobacterium sp., highlights the potential of biotransformation in medicinal chemistry (Wieser, Heinzmann, & Kiener, 1997).
4. Studies on Electron-Releasing Power in Organic Chemistry
Research on the electron-releasing power of bromo-N-methyl-tetrazoles, -triazoles, and -imidazoles, closely related to this compound, provides insights into their reactivity and stability. This kind of research is fundamental in understanding the behavior of such compounds in organic reactions (Barlin, 1967).
5. Role in the Identification of Specific Olfactory Receptors
Studies on compounds like 2-isobutyl-3-methoxypyrazine, which are structurally similar to this compound, have been instrumental in identifying specific olfactory receptors. These findings are important in understanding sensory perception and the development of aroma compounds (Pelosi, Baldaccini, & Pisanelli, 1982).
Safety and Hazards
In case of inhalation, skin contact, eye contact, or ingestion of 2-Bromo-5-isobutoxypyrazine, it is advised to seek medical attention . The compound should be handled and stored safely, away from heat, sparks, open flames, and hot surfaces . Spills should be contained and cleaned up using inert materials .
Eigenschaften
IUPAC Name |
2-bromo-5-(2-methylpropoxy)pyrazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6(2)5-12-8-4-10-7(9)3-11-8/h3-4,6H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNNBYLWZCEICS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CN=C(C=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(3-Oxopiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2363757.png)
![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2363758.png)
![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate](/img/structure/B2363761.png)

![1-(2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-2-oxoethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2363765.png)
![N-Methyl-N-[2-oxo-2-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propylamino]ethyl]prop-2-enamide](/img/structure/B2363766.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-hydroxypiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363768.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2363769.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,4-dimethylphenyl)pteridin-4-amine](/img/structure/B2363771.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2363775.png)
![ethyl 4-(2-((3-ethyl-8-methoxy-5-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzoate](/img/structure/B2363776.png)
